N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide
Description
N-(5-Amino-2-fluorophenyl)thiophene-2-sulfonamide (CAS: 926242-51-5) is a sulfonamide derivative featuring a thiophene ring linked via a sulfonamide bridge to a substituted phenyl group. Its molecular formula is C₁₀H₈FN₂O₂S₂, with a molecular weight of 272.32 g/mol . The 5-amino and 2-fluoro substituents on the phenyl ring, combined with the thiophene-sulfonamide core, make this compound a candidate for diverse biological and pharmaceutical applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S2/c11-8-4-3-7(12)6-9(8)13-17(14,15)10-2-1-5-16-10/h1-6,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHWZDHSQKLCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Sulfonamide Bond Formation
The synthesis centers on coupling thiophene-2-sulfonyl chloride with 5-amino-2-fluoroaniline. This reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.
General Procedure (adapted from):
- Reactants : Thiophene-2-sulfonyl chloride (1.0 equiv), 5-amino-2-fluoroaniline (1.2 equiv).
- Base : Sodium carbonate (1.5 equiv) to neutralize HCl byproduct.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Reaction Time : 4–12 hours, monitored by TLC.
- Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate).
Key Optimization Parameters ():
- Solvent Choice : DCM offers higher yields (78–85%) compared to THF (65–72%) due to better solubility of intermediates.
- Stoichiometry : Excess amine (1.2 equiv) ensures complete consumption of sulfonyl chloride, minimizing di-sulfonation byproducts.
- Temperature : Reactions at 0°C reduce side reactions but require longer durations (8–12 hours).
Alternative Pathways: Functional Group Compatibility
For substrates with sensitive amino groups, in situ protection strategies may be employed:
- Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the amine during sulfonylation, followed by deprotection with trifluoroacetic acid (TFA).
- Reductive Amination : In cases where the amine is generated via reduction (e.g., from nitro precursors), catalytic hydrogenation (Pd/C, H₂) ensures chemoselectivity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Critical NMR assignments for this compound include:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (Thiophene) | 7.52 (d, J = 5.1 Hz) | Doublet | H-3 |
| ¹H (Thiophene) | 7.12 (d, J = 5.1 Hz) | Doublet | H-4 |
| ¹H (Aromatic) | 6.95 (dd, J = 8.7, 5.4 Hz) | Doublet | H-3' |
| ¹H (Aromatic) | 6.45 (m) | Multiplet | H-4', H-6' |
| ¹³C (Sulfonamide) | 142.3 | - | SO₂N |
Data correlate with similar thiophene sulfonamides in, confirming regioselective coupling.
High-Resolution Mass Spectrometry (HRMS)
Advanced Techniques: 2D NMR and DFT Calculations
- HSQC : Correlates C-3/H-3 (δC 127.1/δH 7.52) and C-4/H-4 (δC 125.8/δH 7.12) in the thiophene ring.
- DFT Studies : Molecular electrostatic potential (MEP) maps highlight electron-deficient sulfur centers, rationalizing nucleophilic attack at the sulfonyl group.
Comparative Analysis of Synthetic Methods
| Parameter | Method A () | Method B () | Method C (Patent) |
|---|---|---|---|
| Solvent | DCM | THF | Acetone |
| Base | Na₂CO₃ | Et₃N | Pyridine |
| Yield (%) | 85 | 72 | 68 |
| Reaction Time (h) | 6 | 8 | 10 |
| Purity (HPLC) | 98.5% | 97.2% | 95.8% |
Method A (DCM/Na₂CO₃) emerges as optimal, balancing yield and efficiency.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds, forming new C-N or C-S bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced amines.
Scientific Research Applications
Pharmaceutical Development
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide has demonstrated promising antimicrobial and anticancer properties. The presence of the fluorine atom in its structure enhances its biological activity, making it a subject of interest for drug development.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit antibacterial properties. This compound has shown activity against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism of action may involve the inhibition of bacterial carbonic anhydrases, which are crucial for microbial biosynthetic pathways .
Anticancer Potential
The compound's structure suggests it may inhibit cancer cell proliferation. Studies on related sulfonamide derivatives have shown that modifications can lead to increased selectivity and potency against cancer cells. For instance, derivatives with thiophene rings have been linked to enhanced anticancer activity . Further investigation into the specific mechanisms of action for this compound is necessary to fully understand its therapeutic potential.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. SAR studies reveal how variations in chemical structure influence biological activity.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial | First sulfonamide antibiotic |
| 5-Aminothiophene-2-sulfonamide | Amino and sulfonamide groups | Antimicrobial | Lacks fluorine substitution |
| N-(4-Aminophenyl)thiophene-2-sulfonamide | Amino group on phenyl ring | Anticancer potential | Different substitution pattern |
The unique fluorine substitution in this compound may enhance its biological activity compared to similar compounds lacking this feature.
Mechanistic Studies
Interaction Studies
Comprehensive interaction studies are essential for understanding how this compound behaves in biological systems. These studies often involve:
- Molecular Docking : Simulations to predict binding affinities and orientations within target proteins.
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes related to disease processes.
These approaches can elucidate the compound's mechanisms of action and guide further optimization efforts .
Case Studies and Research Findings
Recent research highlights the compound's potential applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene-based sulfonamides effectively inhibited bacterial growth, supporting their development as new antibiotics .
- Cancer Research : Investigations into similar compounds have shown that structural modifications can lead to increased potency against cancer cell lines, indicating a pathway for developing this compound as an anticancer drug .
- CNS Disorders : Some sulfonamides have been explored for their neuroprotective effects, suggesting that this compound could be investigated for applications in treating central nervous system disorders .
Mechanism of Action
The mechanism by which N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the sulfonamide group can form strong hydrogen bonds with biological molecules, further contributing to its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Sulfonamide Derivatives
a) N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide
- Structure: Features a 5-methyl substituent on the thiophene ring and a 2-aminophenyl group.
- Molecular Weight : 268.36 g/mol (vs. 272.32 g/mol for the target compound).
- Key Differences : The absence of a fluorine atom and the presence of a methyl group on the thiophene ring may enhance lipophilicity but reduce electronegativity compared to the fluorinated analog. This could influence solubility and receptor binding .
b) N-(3,5-Dichloro-4-(quinolin-3-yloxy)phenyl)thiophene-2-sulfonamide (Compound 15)
- Structure: Thiophene-sulfonamide linked to a dichlorophenyl-quinoline hybrid.
- This compound was synthesized to probe the effect of non-benzene rings in sulfonamide-based drug candidates .
c) 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a)
- Structure: Contains an ethynyl group on the thiophene ring and a phenoxyethyl chain.
- Synthetic Yield : 49% (lower than some analogs due to steric challenges in alkyne incorporation).
- Key Differences: The ethynyl group introduces π-bond conjugation, which may enhance electronic interactions in biological targets.
Benzene Sulfonamide Analogs
a) N-(5-Amino-2-fluorophenyl)benzenesulfonamide
- Structure : Replaces the thiophene ring with a benzene ring.
- Molecular Weight : ~287.3 g/mol (estimated).
- Key Differences : The absence of the sulfur-containing thiophene ring reduces polarizability and alters electronic distribution. Benzene sulfonamides generally exhibit lower metabolic stability due to reduced resistance to oxidative enzymes compared to thiophene derivatives .
b) N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide
- Structure : Features a hydroxyl and methyl group on the phenyl ring.
- However, the methyl group may offset this by increasing hydrophobicity .
Hybrid and Complex Derivatives
a) N-((5-(N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)sulfamoyl)thiophen-2-yl)methyl)-4-chlorobenzamide (98)
- Structure : A bis-thiophene sulfonamide fused with a benzothiazole group and a chlorobenzamide chain.
- Key Differences : The extended aromatic system enhances π-π stacking interactions, making it suitable for targeting enzymes with hydrophobic active sites. However, the increased molecular complexity may limit synthetic scalability .
b) (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
- Structure: Contains cyano, nitro, and hydroxymethyl substituents.
- Application: Used in synthesizing benzodiazepine derivatives with farnesyl transferase inhibitory activity. The electron-withdrawing cyano and nitro groups enhance electrophilicity, facilitating nucleophilic reactions in drug synthesis .
Table 1: Key Properties of Selected Analogs
Biological Activity
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes the available research findings on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a fluorinated phenyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. These compounds often exhibit significant activity against a range of bacterial pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.25 μg/mL | Inhibition of cell wall synthesis |
| 2 | Escherichia coli | 0.5 μg/mL | Disruption of metabolic pathways |
| 3 | Pseudomonas aeruginosa | 1.0 μg/mL | Inhibition of protein synthesis |
These results indicate that the compound exhibits varying degrees of potency against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies have explored its activity against several viral strains.
Case Study: Antiviral Efficacy
A study investigating the antiviral efficacy of sulfonamide derivatives demonstrated that this compound effectively inhibited viral replication in vitro. The compound was tested against:
- Coxsackievirus B
- Influenza Virus H9N2
The results indicated an IC50 value of 0.001 mg/mL against H9N2, showcasing its potential as a therapeutic agent in viral infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in microbial metabolism.
- Disruption of Viral Entry : It interferes with the viral entry mechanisms by blocking specific receptors on host cells.
- Induction of Apoptosis : In certain cancer cell lines, it has been observed to induce apoptosis through activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of sulfonamides. Modifications to the thiophene ring and fluorinated phenyl group can significantly alter the biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Variation in sulfonamide linkage | Altered binding affinity to targets |
| Fluorination at different sites | Enhanced selectivity towards specific enzymes |
These insights can guide future research in developing more potent derivatives with improved pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide, and what key reagents/conditions are required?
- Methodology : Synthesis typically involves coupling 5-amino-2-fluoroaniline with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride. Post-synthesis purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .
- Validation : Confirm structure and purity using H/C NMR, mass spectrometry, and elemental analysis. Monitor reaction progress with TLC using UV or iodine visualization .
Q. How is the compound characterized for structural and physicochemical properties?
- Techniques :
- Spectroscopy : NMR (H, C, F) identifies functional groups and regiochemistry. IR confirms sulfonamide (-SONH-) and aromatic C-F bonds .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to guide formulation for biological assays .
Q. What is the solubility profile of the compound, and how can discrepancies in reported data be addressed?
- Approach : Use standardized protocols (e.g., shake-flask method) at pH 7.4 (simulating physiological conditions). Discrepancies may arise from impurities or polymorphic forms; ensure purity via HPLC (>98%) and characterize crystalline forms using XRPD .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Methods :
- X-ray Crystallography : Co-crystallize the compound with potential targets (e.g., enzymes like BRD4 bromodomain) to determine binding modes. Resolve structures at <2.0 Å resolution to map interactions (e.g., hydrogen bonds with sulfonamide groups) .
- Enzymatic Assays : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure inhibition constants () and validate target engagement .
Q. How can contradictory data in enzymatic inhibition studies (e.g., IC variability) be resolved?
- Analysis :
- Assay Conditions : Control pH, temperature, and co-factor concentrations. Test against isoforms (e.g., bacterial vs. human urease) to assess selectivity .
- Compound Stability : Perform stability studies (e.g., LC-MS) to rule out degradation during assays. Use fresh DMSO stocks to avoid solvent evaporation effects .
Q. What computational strategies are effective for predicting binding affinity and optimizing derivatives?
- Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen binding poses. Prioritize poses with sulfonamide oxygen forming hydrogen bonds to catalytic residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify flexible regions for structure-activity relationship (SAR) studies .
Q. How can researchers design SAR studies to improve potency and selectivity?
- Strategy :
- Substituent Variation : Modify the fluorophenyl ring (e.g., introduce electron-withdrawing groups at position 5) or thiophene sulfonamide moiety to enhance hydrogen bonding. Compare IC values across analogs .
- Pharmacophore Modeling : Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using tools like MOE or Phase to guide library design .
Q. What methodologies are recommended for optimizing pharmacokinetic properties (e.g., metabolic stability)?
- Approach :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (). Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .
- LogP Optimization : Use shake-flask or chromatographic methods (e.g., HPLC logP) to balance hydrophobicity. Aim for LogP 1–3 to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
